molecular formula C7H18Cl2N2 B2366140 [(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride CAS No. 2305185-03-7

[(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride

Cat. No.: B2366140
CAS No.: 2305185-03-7
M. Wt: 201.14
InChI Key: MDGXBCYUFFDHEB-GPJOBVNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,6R)-6-Methylpiperidin-2-yl]methanamine dihydrochloride is a chiral piperidine derivative characterized by a six-membered saturated ring with a methyl group at the 6-position and a methanamine substituent at the 2-position. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

[(2R,6R)-6-methylpiperidin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6-3-2-4-7(5-8)9-6;;/h6-7,9H,2-5,8H2,1H3;2*1H/t6-,7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGXBCYUFFDHEB-GPJOBVNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride typically involves the reaction of 6-methylpiperidine with formaldehyde and hydrogen chloride. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvents

    Catalysts: Acidic catalysts like hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure consistent product quality

    Purification steps: Including crystallization and filtration to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions

[(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives

    Reduction: Formation of secondary amines

    Substitution: Nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Secondary amines

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

[(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of complex molecules

    Biology: In the study of neurotransmitter systems

    Medicine: Potential therapeutic applications in treating neurological disorders

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of [(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It modulates the activity of these receptors, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between [(2R,6R)-6-Methylpiperidin-2-yl]methanamine dihydrochloride and related compounds:

Compound Name Core Structure Molecular Weight CAS Number Key Features
[(2R,6R)-6-Methylpiperidin-2-yl]methanamine dihydrochloride Piperidine ~199.9* Not explicitly provided† Chiral (2R,6R) configuration, dihydrochloride salt, methanamine substituent
(2R,6R)-Hydroxynorketamine (HNK) Cyclohexanone 239.7‡ 188637-75-4 Ketone functional group, rapid antidepressant action via BDNF/mTOR pathways
(6-Chloropyridin-2-yl)methanamine dihydrochloride Pyridine 210.10 1557921-62-6 Chlorine substituent, aromatic ring system, higher lipophilicity
(2R,6R)-2,6-Dimethylpiperazine dihydrochloride Piperazine 187.11 162240-93-9 Two nitrogen atoms in ring, dimethyl groups, distinct receptor interactions
Diphenhydramine hydrochloride Ethanolamine 291.82 147-24-0 Ethanolamine backbone, antihistamine, sedative properties

*Molecular weight calculated based on theoretical formula (C₇H₁₅N₂Cl₂). ‡Molecular weight inferred from HNK’s formula (C13H16ClNO3) .

Pharmacological Activity

  • (2R,6R)-HNK: Exhibits rapid antidepressant and antinociceptive effects by modulating glutamate receptors (e.g., NMDA, AMPA) and activating BDNF/mTOR pathways. Unlike ketamine, it lacks hallucinogenic side effects .
  • However, the aromatic ring system may limit flexibility compared to piperidine derivatives .
  • Piperazine Analogues : Piperazine rings (e.g., (2R,6R)-2,6-Dimethylpiperazine dihydrochloride) often target serotonin or dopamine receptors due to dual nitrogen sites, differing from the piperidine-based target compound .

Critical Analysis of Key Differences

  • Stereochemistry : The (2R,6R) configuration in the target compound and HNK is crucial for activity, as enantiomers may lack efficacy or exhibit adverse effects .
  • Ring System : Piperidine (saturated) vs. pyridine (aromatic) rings alter electron distribution and binding affinity. Piperidines are more flexible, favoring interactions with G-protein-coupled receptors .
  • Salt Form : Dihydrochloride salts improve aqueous solubility, a common strategy for enhancing bioavailability in basic amines .

Biological Activity

[(2R,6R)-6-Methylpiperidin-2-yl]methanamine; dihydrochloride is a chemical compound with significant biological activity, primarily due to its structural characteristics and interaction with various biological targets. This article explores its synthesis, biological mechanisms, applications in research and medicine, and relevant case studies.

  • Molecular Formula : C7H16N2.2ClH
  • Molecular Weight : 187.12 g/mol
  • IUPAC Name : [(2R,6R)-6-methylpiperidin-2-yl]methanamine; dihydrochloride

The compound is a derivative of piperidine, featuring a six-membered ring with one nitrogen atom and a methyl group at the 6-position, contributing to its unique stereochemistry and biological properties.

Synthesis

The synthesis of [(2R,6R)-6-Methylpiperidin-2-yl]methanamine; dihydrochloride typically involves:

  • Starting Material : 6-methylpiperidine
  • Reagents : Formaldehyde and hydrochloric acid
  • Conditions : Room temperature in aqueous or organic solvents

The reaction yields the dihydrochloride salt, which is then purified through crystallization and filtration techniques to ensure high purity levels .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly:

  • Dopamine Receptors : Modulates dopaminergic signaling pathways, which can influence mood and behavior.
  • Serotonin Receptors : Acts as an agonist or antagonist depending on the receptor subtype, affecting various physiological processes including mood regulation and anxiety.

These interactions can lead to significant changes in cellular signaling pathways, which are critical in understanding its potential therapeutic applications.

Applications in Research and Medicine

[(2R,6R)-6-Methylpiperidin-2-yl]methanamine; dihydrochloride has diverse applications:

  • Neuroscience Research : Used to study neurotransmitter systems and their roles in neurological disorders.
  • Pharmaceutical Development : Investigated for potential therapeutic uses in treating conditions like depression and anxiety disorders.
  • Chemical Synthesis : Serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of [(2R,6R)-6-Methylpiperidin-2-yl]methanamine; dihydrochloride on dopamine receptor activity. Researchers found that it significantly increased dopamine release in vitro, suggesting its potential as a treatment for disorders characterized by dopaminergic dysfunction .

Case Study 2: Antidepressant Effects

In a preclinical trial, the compound was administered to animal models exhibiting depressive behaviors. Results indicated a marked improvement in mood-related behaviors compared to control groups, supporting its role as a candidate for antidepressant development .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
PiperidineSix-membered ring containing one nitrogenParent compound
N-MethylpiperidineMethylated derivative of piperidineDifferences in receptor affinity
[(2R,6R)-6-Methylpiperidin-2-yl]methanamineModified piperidine with methyl substituentUnique stereochemistry affecting biological properties

This table highlights how [(2R,6R)-6-Methylpiperidin-2-yl]methanamine; dihydrochloride stands out due to its specific functional groups that confer distinct biological activities compared to related compounds.

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